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Compound of Interest

Compound Name: 2-Ethyl-2-hydroxybutanoic acid

Cat. No.: B1216898

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-
2-hydroxybutanoic acid (CAS No: 3639-21-2), a molecule of interest in various research and
development applications. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols
for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Ethyl-2-hydroxybutanoic
acid.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Assignment Notes
[ppm]

Position is
concentration and
~12.0 Broad Singlet -COOH solvent dependent;

exchanges with D20.

[1](21[3]

Position is
i concentration and
~3.5-4.0 Singlet -OH
solvent dependent;

exchanges with D20.

Diastereotopic protons
1.63-1.83 Quartet -CH:z- (Ethyl x2) may lead to more

complex splitting.

0.86 - 0.89 Triplet -CHs (Ethyl x2)

Note: Specific shifts can vary based on the solvent used. For example, a spectrum in DMSO-d6
is available on SpectraBase[4], and a spectrum in D20 at 90 MHz has also been reported[5]. A
detailed list of shifts and intensities from a 500 MHz spectrum in water is available on
PubChem.[6][7]

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (d) [ppm] Assignment Notes

Saturated aliphatic carboxylic

~185 -COOH acids appear in this region.[2]
[8]

Quaternary carbon attached to

~70 - 80 C-OH

the hydroxyl group.
~30 -CHz- (Ethyl x2)
~8-10 -CHs (Ethyl x2)
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Note: 13C NMR data for this compound is available through SpectraBase and was sourced from
Aldrich Chemical Company, Inc.[6][7]

Table 3: IR Spectroscopic Data

Frequency (cm™?) Vibration Mode Description

Very broad band, characteristic

of hydrogen-bonded dimers in

3300 - 2500 O-H Stretch (Carboxyl) ) ]
carboxylic acids.[1][3][9][10]
[11][12]
Broad band, may be obscured

~3500 O-H Stretch (Alcohol) by the carboxylic acid O-H
stretch.

~2970, 2880 C-H Stretch Aliphatic C-H stretching.
Strong, sharp absorption. For
dimerized acids, this is

1760 - 1690 C=0 Stretch )
typically around 1710 cm~1.[1]
[2][9][10]

1320 - 1210 C-O Stretch

1440 - 1395 O-H Bend

950 - 910 O-H Bend (Out-of-plane)

Note: A gas-phase IR spectrum is available in the NIST WebBook.[13]

Table 4. Mass Spectrometry Data
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lonization Mode Key Fragments (m/z) Fragmentation Pathway
El 132 Molecular lon (M*).[14]

El 115 Loss of -OH (M-17).[12]

El 103 Loss of -C2Hs (M-29).

El 87 Loss of -COOH (M-45).

El 73

[M-H]~ Precursor ion for

ESI (-) 131.07 -
MS/MS experiments.[6][7]

Note: Electron lonization (EI) mass spectrum data is available in the NIST WebBook.[14] LC-
MS and MS-MS data can be found in the PubChem database.[6][7]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
2.1 NMR Spectroscopy
e Sample Preparation:
o Weigh approximately 10-20 mg of 2-Ethyl-2-hydroxybutanoic acid.

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, D20, or CDCI3) in a clean, dry NMR tube.

o Ensure the solution is homogeneous by gentle vortexing.
e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.
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o Tune and match the probe for both *H and 3C frequencies.

o Data Acquisition:

o 'H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include
a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

o 13C NMR: Acquire a proton-decoupled 13C spectrum. Due to the low natural abundance of
13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5
seconds) are typically required to achieve an adequate signal-to-noise ratio.[15]

o To confirm the presence of exchangeable protons (-COOH and -OH), a D20 exchange
experiment can be performed by adding a drop of D20 to the sample and re-acquiring the
'H NMR spectrum. The signals for these protons will disappear.[2]

2.2 IR Spectroscopy (ATR Method)

e Sample Preparation:

o Place a small amount of the solid 2-Ethyl-2-hydroxybutanoic acid directly onto the
crystal of the Attenuated Total Reflectance (ATR) accessory.

e Instrument Setup:

o Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

o Apply pressure to the sample using the ATR's pressure arm to ensure good contact with
the crystal.

o Data Acquisition:

o Acquire the spectrum, typically in the range of 4000-650 cm~1.

o Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

o The resulting spectrum should be automatically ratioed against the background spectrum.

2.3 Mass Spectrometry (GC-MS with EI)
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o Sample Preparation and Derivatization:

o To improve volatility for Gas Chromatography (GC) analysis, the carboxylic acid is often
derivatized, for example, by silylation (e.g., using BSTFA) or esterification to form a methyl
or ethyl ester.[16]

o Dissolve a small amount of the derivatized sample in a suitable volatile solvent (e.g.,
dichloromethane or ethyl acetate).

e Instrument Setup (GC):
o Use a suitable capillary column (e.g., HP-5ms).

o Set an appropriate oven temperature program, starting at a lower temperature and
ramping up to ensure separation of components (e.g., initial temperature of 60°C, ramp to
250°C).[16]

o Set the inlet temperature to around 250°C.[16]
o Data Acquisition (MS):
o The eluent from the GC is directed into the mass spectrometer.
o Use Electron lonization (El) at a standard energy of 70 eV.
o Scan a mass range appropriate for the compound (e.g., m/z 40-200).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 2-Ethyl-2-hydroxybutanoic acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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